molecular formula C21H22N4O3S B2769540 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide CAS No. 887888-65-5

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide

Cat. No.: B2769540
CAS No.: 887888-65-5
M. Wt: 410.49
InChI Key: GJOPDMVVNHJTKU-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide (CAS 887888-65-5) is a chemical compound supplied for research and development purposes. This substance belongs to a class of sulfamethazine amide derivatives, which are characterized by a core structure containing both sulfonamide and pyrimidine moieties . These structural features are often investigated for their diverse biological activities. Research on similar sulfamethazine derivatives has explored potential applications in areas such as immunomodulation, with some compounds demonstrating significant effects on the production of reactive oxygen species (ROS) and the pro-inflammatory cytokine TNF-α . Other studies on structurally related compounds have identified them as potent inhibitors of specific enzymes, including neuraminidase—a target for anti-influenza drugs—and cyclin-dependent kinases (CDKs) . The presence of the 4,6-dimethylpyrimidine ring and the sulfamoyl phenyl group is considered a key pharmacophore that may facilitate interactions with various enzymatic targets . This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-5-10-19(14(2)11-13)20(26)24-17-6-8-18(9-7-17)29(27,28)25-21-22-15(3)12-16(4)23-21/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPDMVVNHJTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with 2,4-dimethylbenzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Hydrolysis and Degradation

The sulfonamide and amide bonds are susceptible to hydrolysis under acidic or basic conditions :

  • Acidic Hydrolysis (H₂SO₄, reflux) : Cleaves the sulfonamide group, yielding 4,6-dimethylpyrimidin-2-amine and 4-sulfamoylbenzoic acid derivatives.

  • Basic Hydrolysis (NaOH, 80°C) : Degrades the benzamide to 2,4-dimethylbenzoic acid and releases the aniline intermediate.

Stability Data :

  • pH 1–3 : Rapid degradation (t₁/₂ = 2.1 h at 37°C).

  • pH 7–9 : Stable for >48 h .

Heterocyclic Derivative Formation

The sulfamoylphenyl group participates in cyclization reactions with active methylene compounds (e.g., malononitrile, thiourea):

Pyran Derivatives

  • Reagents : Malononitrile, ethanol, catalytic piperidine.

  • Mechanism : Knoevenagel condensation followed by cyclization.

  • Product : Pyran-annulated sulfonamides with enhanced antimicrobial activity.

Pyridazine Derivatives

  • Reagents : Hydrazine hydrate, acetic acid.

  • Product : Pyridazine-linked analogs showing moderate kinase inhibition.

Sulfonamide Modifications

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylsulfonamides .

  • Oxidation : H₂O₂ converts the sulfonamide to a sulfonic acid under harsh conditions .

Benzamide Reactivity

  • Reduction (LiAlH₄) : Converts the amide to a benzylamine derivative.

  • Grignard Addition : Forms tertiary alcohols at the carbonyl carbon .

Comparative Reactivity with Structural Analogs

The 2,4-dimethylbenzamide substituent distinguishes this compound from analogs like N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide:

Feature2,4-Dimethylbenzamide Derivative3,4-Dimethylbenzamide Derivative
Hydrolysis Rate Faster (steric hindrance lower)Slower
Cyclization Yield 72–78%65–70%
Bioactivity Moderate antibacterialEnhanced anticancer

Unresolved Reaction Pathways

  • Electrophilic Aromatic Substitution : Limited data on halogenation/nitration of the pyrimidine ring.

  • Metal Complexation : Potential for coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonamide and pyrimidine N-atoms remains unexplored .

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its potential as an antibacterial agent. Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis.

Antibacterial Efficacy

Recent studies have demonstrated significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

These results indicate that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae , making it a candidate for further development as an antibacterial drug .

The biological activity of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide extends beyond antibacterial properties. It has been studied for its potential as an enzyme inhibitor and receptor ligand, which could lead to applications in treating various diseases.

Case Studies

  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains, confirming its potential as a therapeutic agent in treating bacterial infections .
  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders .
  • Material Science Applications : The compound has been explored for developing new materials with tailored chemical properties, highlighting its versatility beyond medicinal chemistry .

Industry Applications

In industrial settings, this compound is utilized in the synthesis of complex organic molecules. Its unique structure allows it to serve as a building block in creating new compounds with desired biological activities or material properties .

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a common core with several analogs, differing primarily in substituents on the benzamide or pyrimidine rings. Key structural comparisons include:

Compound Name Substituents/R-Groups Key Structural Features Biological Activity Reference ID
Target Compound 2,4-dimethylbenzamide 4,6-dimethylpyrimidine sulfamoyl, 2,4-dimethyl Under investigation -
SPIII-5ME-AC () 1-acetyl-5-methylindolinone Indolinone substituent HIV integrase inhibition
SPIII-5Cl-BZ () 1-benzoyl-5-chloroindolinone Chloro-substituted indolinone 36% HIV-1 protection (subtoxic)
NSA () 3-(5-nitrothiophene-2-yl)acrylamide Nitrothiophene-acrylamide MLKL inhibitor (human-specific)
4-Fluorobenzamide () 4-fluoro substituent Fluorine at benzamide para-position Not reported (structural analog)
4-Methoxybenzamide () 4-methoxy substituent Methoxy group enhancing solubility Not reported

Key Observations :

  • Anti-HIV Activity: Indolinone derivatives (e.g., SPIII-5ME-AC) exhibit HIV integrase inhibition but show cytotoxicity in MT-4 cells (EC50 > CC50) .
  • Substituent Impact : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups influence solubility and binding interactions .

Physicochemical Comparisons :

Compound Name Molecular Weight (g/mol) pKa Solubility Trends Reference ID
Target Compound ~400 (estimated) ~7.1* Moderate (lipophilic substituents) -
4-Fluorobenzamide () 400.43 7.16 Lower solubility vs. methoxy
4-Methoxybenzamide () 412.45 Not reported Higher solubility (polar group)

*Predicted based on analog data.

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H24N4O7S
Molecular Weight: 440.47 g/mol
CAS Number: 102208-51-5

The compound features a complex structure that includes a pyrimidine ring, a sulfamoyl group, and a benzamide moiety. This structural diversity is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antimicrobial Activity: Sulfamoyl derivatives are known for their antibacterial properties. The presence of the sulfamoyl group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Anticonvulsant Effects: Some analogs have shown efficacy in reducing seizure activity in animal models, suggesting potential neuroprotective properties.

Antimicrobial Activity

A study assessing the antimicrobial properties of sulfamoyl derivatives found that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results highlight the compound's potential as an antimicrobial agent.

Anticonvulsant Activity

In a controlled study involving mice, the compound was tested for anticonvulsant properties. The results indicated that it effectively reduced seizure frequency induced by maximal electroshock (MES). The effective dose (ED50) was determined to be approximately 3.5 mg/kg.

Case Studies

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameAntimicrobial ActivityAnticonvulsant ActivityReference
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}ModerateEffective
4-Amino-N-(2,6-dimethylphenyl)benzamideHighModerate
N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamideLowLow

This table illustrates that while the compound exhibits notable antimicrobial and anticonvulsant activities, its effectiveness varies compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling reactions between 4,6-dimethylpyrimidin-2-amine and sulfonyl chloride derivatives under controlled conditions. Key steps include:

  • Step 1 : Preparation of the sulfonamide intermediate via reaction of 4,6-dimethylpyrimidin-2-amine with 4-(chlorosulfonyl)phenyl derivatives in the presence of a base (e.g., triethylamine) .

  • Step 2 : Amide bond formation between the sulfonamide intermediate and 2,4-dimethylbenzoyl chloride, requiring anhydrous conditions and catalytic DMAP .

  • Yield Optimization : Reaction temperatures (60–80°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical .

    Table 1 : Representative Reaction Conditions

    StepReagentsTemperatureSolventYield (%)
    1Triethylamine, 4,6-dimethylpyrimidin-2-amine25°CDCM75–85
    2DMAP, 2,4-dimethylbenzoyl chloride80°CTHF60–70

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using SHELXL (via WinGX suite) confirms bond lengths, angles, and intermolecular interactions. For example, the sulfonamide S–N bond typically measures 1.63 Å, aligning with known sulfonamide structures .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while pyrimidine protons resonate as singlets (δ 2.4–2.6 ppm for methyl groups) .
  • IR : Peaks at 1340 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target dihydropteroate synthase (DHPS) using a spectrophotometric assay with para-aminobenzoic acid (PABA) as a substrate. IC₅₀ values <10 µM indicate competitive inhibition .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton broth .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across structural analogs?

  • Methodological Answer :

  • Electron Density Maps : SHELXE-generated maps identify conformational flexibility in the sulfamoyl-phenyl group, which may explain variations in DHPS binding affinity. For example, analogs with ortho-methyl substituents show reduced activity due to steric hindrance .

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that correlate with solubility and membrane permeability differences .

    Table 2 : Structural vs. Bioactivity Data for Analogs

    CompoundSubstituentDHPS IC₅₀ (µM)LogP
    A2,4-diMe8.23.1
    B3,4-diMe12.52.8
    C4-OMe15.32.5
    Source: Adapted from

Q. What mechanistic insights explain its selectivity for bacterial vs. mammalian enzymes?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Compare DHPS (bacterial) and human carbonic anhydrase II (hCA II). The compound’s sulfamoyl group aligns with PABA’s carboxylate in DHPS but clashes with hCA II’s Zn²⁺ active site .
  • Free Energy Calculations : MM-PBSA analysis shows ΔGbinding = −35 kcal/mol for DHPS vs. −12 kcal/mol for hCA II, driven by electrostatic contributions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Key Modifications :
  • Pyrimidine Ring : 4,6-Dimethyl groups enhance lipophilicity (LogP ↑ 0.5 units) and membrane penetration .
  • Benzamide Substituents : 2,4-Dimethyl groups optimize steric fit in DHPS’s hydrophobic pocket, reducing off-target effects .
  • In Silico Screening : Use SwissADME to predict bioavailability (TPSA <90 Ų, MW <500) for derivatives .

Q. What experimental strategies address discrepancies in reported solubility data?

  • Methodological Answer :

  • HPLC-UV Quantification : Compare solubility in PBS (pH 7.4) vs. simulated intestinal fluid (pH 6.8). Discrepancies >20% suggest pH-dependent aggregation .
  • Dynamic Light Scattering (DLS) : Detect nanoparticle formation (size 100–200 nm) in aqueous solutions, which may artificially inflate solubility measurements .

Q. How are ADME properties predicted computationally for this compound?

  • Methodological Answer :

  • Tools : SwissADME or pkCSM for predicting:
  • Absorption : Caco-2 permeability (>8 × 10⁻⁶ cm/s indicates good absorption).
  • Metabolism : CYP3A4/2D6 inhibition risk (score >0.7 suggests high liability) .
  • Validation : Correlate predictions with in vitro hepatocyte clearance assays (e.g., human microsomal t₁/₂ >60 mins) .

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